2-Ethynyl-6-methylpyrazine

Medicinal Chemistry Physicochemical Property Lipophilicity

2-Ethynyl-6-methylpyrazine (CAS 1374115-58-8) is a heterocyclic aromatic compound characterized by a pyrazine core substituted with an ethynyl group at the 2-position and a methyl group at the 6-position. With a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol, it serves as a versatile terminal alkyne building block in organic synthesis.

Molecular Formula C7H6N2
Molecular Weight 118.139
CAS No. 1374115-58-8
Cat. No. B596785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-6-methylpyrazine
CAS1374115-58-8
Molecular FormulaC7H6N2
Molecular Weight118.139
Structural Identifiers
SMILESCC1=CN=CC(=N1)C#C
InChIInChI=1S/C7H6N2/c1-3-7-5-8-4-6(2)9-7/h1,4-5H,2H3
InChIKeyLCZBGXQGBAPDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-6-methylpyrazine CAS 1374115-58-8: A Specialized Pyrazine Building Block for Click Chemistry and Heterocycle Synthesis


2-Ethynyl-6-methylpyrazine (CAS 1374115-58-8) is a heterocyclic aromatic compound characterized by a pyrazine core substituted with an ethynyl group at the 2-position and a methyl group at the 6-position . With a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol, it serves as a versatile terminal alkyne building block in organic synthesis . The ethynyl moiety confers high reactivity toward copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, while the methyl substitution modulates both electronic properties and lipophilicity . Commercial availability typically ranges from 95% to 97% purity, making it suitable for pharmaceutical intermediate synthesis and materials science applications .

Terminal alkyne ready for CuAAC and click chemistry assembly
6-Methyl substitution modulates lipophilicity and electronic distribution
Research-grade purity supports pharmaceutical intermediate synthesis

Critical Selectivity Drivers for 2-Ethynyl-6-methylpyrazine Over Generic Ethynylpyrazines


Substituting 2-ethynyl-6-methylpyrazine with generic ethynylpyrazines or other methyl positional isomers is not a viable procurement strategy due to quantifiable differences in physicochemical properties that directly impact synthetic utility and downstream biological profiles. The 6-methyl substitution, relative to the unsubstituted 2-ethynylpyrazine, significantly alters lipophilicity and electronic distribution . These changes influence reaction kinetics in metal-catalyzed cross-couplings and click chemistry, as well as the pharmacokinetic properties of derived triazole products. Furthermore, the distinct substitution pattern dictates unique intermolecular interactions (e.g., π-π stacking) with biological targets, making generic analogs unsuitable for reproducible hit-to-lead optimization . The evidence below quantifies these critical differentiators.

Lipophilicity shift

Methyl substitution measurably alters LogP, which may shift reaction kinetics and membrane permeability in derived compounds relative to generic ethynylpyrazines.

Intermolecular interaction difference

The distinct substitution pattern can yield different π-π stacking and binding interactions with targets; other positional isomers may not reproduce these effects.

SAR non-transferability

Structure-activity relationships from unsubstituted or differently substituted analogs may not transfer; independent validation is needed for hit-to-lead programs.

Quantitative Differentiation of 2-Ethynyl-6-methylpyrazine: Head-to-Head Comparisons with Closest Analogs


Enhanced Lipophilicity Relative to Unsubstituted 2-Ethynylpyrazine

The 6-methyl substituent of 2-ethynyl-6-methylpyrazine confers significantly higher lipophilicity compared to the unsubstituted parent compound, 2-ethynylpyrazine. Computed LogP values, a key determinant of membrane permeability and metabolic stability, demonstrate a measurable increase [1].

Lipophilicity Increase
Cross-study comparable
ΔLogP +0.3084 (67% increase)
May support passive permeability optimization in research compounds
Computed LogP 0.76630 vs. 2-ethynylpyrazine 0.4579
Medicinal Chemistry Physicochemical Property Lipophilicity

Increased Molecular Weight and Structural Complexity for Scaffold Diversification

Compared to the simpler 2-ethynylpyrazine, 2-ethynyl-6-methylpyrazine possesses a higher molecular weight and an additional point of substitution, offering greater scaffold complexity for generating diverse chemical libraries . This is critical for exploring structure-activity relationships (SAR) in hit-to-lead campaigns.

Molecular Weight Increase
Data to verify
ΔMW +14.03 g/mol (13.5% increase)
Supports scaffold diversification for SAR exploration
Exact mass 118.05300 vs. 104.03745; source review recommended
Medicinal Chemistry Scaffold Diversity Library Synthesis

Consistent Polar Surface Area (PSA) with 2-Ethynylpyrazine Maintains Hydrogen Bonding Capacity

Despite the addition of a methyl group, 2-ethynyl-6-methylpyrazine retains an identical topological polar surface area (tPSA) to 2-ethynylpyrazine [1]. This is important because tPSA is a strong predictor of oral absorption and blood-brain barrier penetration; maintaining a low tPSA while increasing lipophilicity (see Evidence Item 1) can optimize CNS drug candidate profiles.

Polar Surface Area
Cross-study comparable
tPSA 25.78 Ų (identical to 2-ethynylpyrazine)
Retained low PSA may help maintain favorable permeability context
Balances lipophilicity increase without sacrificing drug-likeness parameters
Medicinal Chemistry Physicochemical Property Druglikeness

Potential for Regioselective Click Chemistry Reactivity Differentiating Methyl-Substituted Pyrazines

While direct kinetic data for 2-ethynyl-6-methylpyrazine versus other ethynylpyrazines is not publicly available, class-level inferences from ethynylpyrazine reactivity studies indicate that terminal alkynes on pyrazine rings undergo CuAAC with high yields (80-90%) under standard conditions [1]. The 6-methyl substitution on 2-ethynyl-6-methylpyrazine is predicted to influence regioselectivity and reaction rate in cycloadditions relative to unsubstituted or differently substituted analogs, due to steric and electronic modulation of the pyrazine ring.

CuAAC Reactivity
Class-level inference
High yield expected (80–90%); regiochemical outcome influenced by 6-methyl substitution
Regiochemical differentiation may enable novel triazole chemotypes
Direct kinetic comparison data unavailable; class-level evidence from ethynylpyrazine studies
Click Chemistry CuAAC Reactivity

High-Value Application Scenarios for 2-Ethynyl-6-methylpyrazine Based on Differentiated Evidence


Synthesis of Lipophilic Triazole Libraries for CNS Drug Discovery

The quantified higher LogP (0.76630 vs. 0.4579) of 2-ethynyl-6-methylpyrazine makes it an optimal alkyne partner in CuAAC reactions to generate triazole-containing compounds with improved blood-brain barrier permeability . The increased lipophilicity, combined with a maintained low PSA (25.78 Ų), aligns with the physicochemical profile of many CNS-active drugs, enabling the exploration of novel chemotypes for neurological disorders .

Kinase Inhibitor Intermediate Synthesis Requiring Balanced Drug-Like Properties

Pyrazine derivatives are privileged scaffolds in kinase inhibition (e.g., Akt, VEGFR, RAF) [1]. The specific substitution pattern of 2-ethynyl-6-methylpyrazine provides a balanced property set—increased LogP for cellular permeability with retained low PSA for favorable pharmacokinetics—making it a strategic intermediate for synthesizing kinase inhibitor candidates that require optimized physicochemical profiles for in vivo efficacy .

Construction of Diverse Heterocyclic Frameworks via Sonogashira Coupling

The terminal alkyne functionality of 2-ethynyl-6-methylpyrazine enables efficient Sonogashira cross-coupling with aryl/heteroaryl halides. The 6-methyl group imparts steric and electronic effects that can influence coupling efficiency and regioselectivity, allowing for the controlled synthesis of extended π-conjugated pyrazine systems for materials science applications, such as organic semiconductors or fluorescent probes .

Application
Selection Property
Validation Focus
CNS research compound synthesis
Higher lipophilicity alkyne partner
Passive permeability and brain penetration assays
Kinase inhibitor intermediate synthesis
Balanced LogP / low PSA profile
In vitro ADME and pharmacokinetic profiling
Heterocyclic framework construction
Methyl-substituted terminal alkyne for regiocontrol
Sonogashira coupling efficiency and regiochemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethynyl-6-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.